molecular formula C9H11ClN2O2 B8071022 5-Nitro-1,2,3,4-tetrahydro-quinoline hydrochloride

5-Nitro-1,2,3,4-tetrahydro-quinoline hydrochloride

Cat. No.: B8071022
M. Wt: 214.65 g/mol
InChI Key: CLCSHHJAYRTPJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-1,2,3,4-tetrahydro-quinoline hydrochloride is a heterocyclic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a nitro group at the 5-position and a tetrahydroquinoline ring system. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1,2,3,4-tetrahydro-quinoline hydrochloride typically involves the nitration of 1,2,3,4-tetrahydroquinoline. This can be achieved by treating 1,2,3,4-tetrahydroquinoline with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The hydrochloride salt form is obtained by treating the nitro compound with hydrochloric acid.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: 5-Amino-1,2,3,4-tetrahydro-quinoline hydrochloride.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Nitro-1,2,3,4-tetrahydro-quinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Nitro-1,2,3,4-tetrahydro-quinoline hydrochloride involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Amino-1,2,3,4-tetrahydroquinoline: Formed by the reduction of the nitro group, it has different biological properties.

    7-Nitro-1,2,3,4-tetrahydroquinoline: Similar structure but with the nitro group at a different position, leading to different reactivity and applications.

Uniqueness: 5-Nitro-1,2,3,4-tetrahydro-quinoline hydrochloride is unique due to the specific positioning of the nitro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

5-nitro-1,2,3,4-tetrahydroquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c12-11(13)9-5-1-4-8-7(9)3-2-6-10-8;/h1,4-5,10H,2-3,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCSHHJAYRTPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2[N+](=O)[O-])NC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.